5-(3-Chloro-5-fluorophenyl)pyridin-2-amine
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Overview
Description
Scientific Research Applications
Anticancer Applications
Several studies have investigated the anticancer potential of amine derivatives related to 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine. For instance, Vinayak et al. (2017) designed and synthesized novel amine derivatives and evaluated their in vitro anticancer activity against various human cancer cell lines, including HeLa, Caco-2, and HepG2. These compounds were characterized using NMR, MS, and spectroscopic evidence, and certain derivatives demonstrated significant cytotoxicity, suggesting their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Synthesis and Characterization of Heterocyclic Compounds
Research into the synthesis and characterization of heterocyclic compounds using derivatives of this compound has been robust. Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes, utilizing an amide base generated in situ. This method enabled efficient reactions under ambient conditions, highlighting the versatility of chloro- and fluoro-substituted pyridines in organic synthesis (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).
Exploration of New Synthetic Pathways
The quest for innovative synthetic pathways using this compound has led to the development of new chemical entities with potential biological activities. For example, Patil, Shelar, and Toche (2011) synthesized pyrazolopyridine derivatives with a focus on studying the effect of substituents on their photophysical properties. Their work contributed to the understanding of how different substituents influence the fluorescence of pyrazolopyridines, which could be pivotal in designing fluorescent markers or probes (Patil, Shelar, & Toche, 2011).
Safety and Hazards
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVOYEYFTUNFRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718572 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-64-8 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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